(+)-Vinylboronic acid pinanediol ester
Description
Significance of Chiral Boronic Esters as Versatile Synthetic Intermediates
Non-racemic chiral boronic esters are highly prized as building blocks in contemporary organic synthesis. researchgate.netbris.ac.uk Their value stems from their stability in the presence of air and moisture and their capacity for stereospecific transformation into a wide array of functional groups, including amines, halides, arenes, and alkynes. researchgate.netbris.ac.uk This versatility has established them as a critical target for the development of new asymmetric synthesis methodologies. researchgate.netbris.ac.uk
The utility of chiral boronic esters is further highlighted by their role as intermediates in the construction of complex molecules with specific three-dimensional arrangements. nih.gov For instance, the addition of an aryllithium reagent to a secondary boronic ester creates a chiral boron-ate complex that can react with various electrophiles with a high degree of stereocontrol. acs.org This method provides a straightforward pathway to configurationally stable, chiral organometallic-type reagents. acs.org The development of methods to synthesize chiral tertiary boronic esters, which are valuable for creating multiple contiguous quaternary stereocenters, further underscores their importance. nih.gov The construction of molecules with acyclic, non-adjacent 1,3-stereogenic centers, which are common motifs in drugs and bioactive molecules, has been a significant challenge, and the use of chiral 1,2-bis(boronic) esters represents a successful approach to this problem. nih.gov
Historical Context of Pinanediol as a Chiral Auxiliary in Organoborane Chemistry
The use of pinanediol as a chiral auxiliary has been a cornerstone in the advancement of organoborane chemistry. Derived from the naturally abundant monoterpene α-pinene, both enantiomers of pinanediol are readily available, making them practical choices for inducing chirality.
The pioneering work of Herbert C. Brown laid the groundwork for the asymmetric synthesis of alkyl boronic esters. researchgate.net A key development in this area was the Matteson homologation reaction, which allows for the stereospecific insertion of a chloromethyl group into a C-B bond. nih.gov When applied to boronic esters derived from chiral diols like pinanediol, this reaction enables the construction of chiral centers with high enantiomeric purity. For example, (S)-pinanediol 1-chloroalkylboronates can be prepared with high diastereoselectivity. iupac.org
The effectiveness of pinanediol as a chiral auxiliary is demonstrated in its application in the synthesis of natural products. For instance, it has been used in the synthesis of (3S,4S)-4-methyl-3-heptanol, a component of the aggregation pheromone of the elm bark beetle. iupac.org The pinanediol group directs the stereochemical outcome of key bond-forming reactions, after which it can be cleaved to reveal the desired chiral product. iupac.org While the pinanediol group offers stability and is convenient for purification, its removal can sometimes be challenging. iupac.org The interaction between pinanediol and phenylboronic acids has been studied to understand the stability of the resulting trigonal and tetrahedral boronate esters. rsc.orgresearchgate.net
Properties of (+)-Vinylboronic acid pinanediol ester
| Property | Value |
| Molecular Formula | C₁₂H₁₉BO₂ sigmaaldrich.com |
| Molecular Weight | 206.09 g/mol sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
| Density | 1.002 g/mL at 25 °C sigmaaldrich.com |
| Optical Activity | [α]20/D +30.0°, c = 1 in chloroform (B151607) sigmaaldrich.com |
| Refractive Index | n20/D 1.479 sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Properties
IUPAC Name |
(1R,2R,6S,8R)-4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3/t8-,9-,10+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOFRAFKLHZGL-MWGHHZFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511258 | |
| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132488-71-2 | |
| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for + Vinylboronic Acid Pinanediol Ester and Analogues
Stereoselective Hydroboration Strategies
Catalytic asymmetric hydroboration of alkynes represents a direct and atom-economical route to vinylboronic esters. This transformation involves the addition of a boron hydride across a carbon-carbon triple bond, and its outcome is highly dependent on the catalyst system employed. The development of both transition metal and metal-free catalytic systems has significantly advanced the ability to control the regio- and stereoselectivity of this reaction.
A wide array of transition metals has been successfully utilized to catalyze the hydroboration of alkynes, each offering distinct advantages in terms of reactivity and selectivity. rsc.org
Rhodium: Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), were among the first to be identified as effective catalysts for the hydroboration of alkenes and alkynes with catecholborane. rsc.orgwikipedia.org Rhodium-catalyzed hydroboration of terminal alkynes can lead to mixtures of products, including the trans-hydroboration product, and specific protocols have been developed to enhance this selectivity. rsc.org
Ruthenium: Ruthenium pincer complexes have been shown to be highly effective catalysts for the hydroboration of terminal alkynes, selectively yielding Z-vinylboronates through an apparent trans-hydroboration mechanism. acs.orgnih.gov This process is believed to involve the rearrangement of a coordinated alkyne to a Z-vinylidene intermediate. acs.org
Cobalt: Cost-effective cobalt catalyst systems, generated in situ from a CNC pincer ligand and Co(acac)₂, have been developed for the highly efficient and stereoselective hydroboration of terminal alkynes. nih.gov These systems provide excellent Z-selectivity, even for sterically demanding substrates. nih.gov
Palladium: Palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates provides a method for synthesizing 1-alkenylboronic acid pinacol (B44631) esters with complete retention of the double bond's configuration. organic-chemistry.org
Copper: Copper(I) catalyst systems have demonstrated high regio- and enantioselectivity in the hydroboration of vinylboronic esters. scispace.com Copper catalysis is also effective for the formal carboboration of alkynes, producing tri- and tetrasubstituted vinylboronic esters with high regioselectivity and syn-stereoselectivity. organic-chemistry.org
Iron: Iron complexes bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the corresponding E-isomers. organic-chemistry.org
| Metal Catalyst | Borane Reagent | Substrate | Major Product Isomer | Key Features |
|---|---|---|---|---|
| Rhodium (e.g., Wilkinson's Catalyst) | Catecholborane, Pinacolborane | Terminal/Internal Alkynes | Mixture (can be tuned for trans) | One of the earliest systems studied. rsc.orgwikipedia.org |
| Ruthenium (Pincer Complex) | Pinacolborane | Terminal Alkynes | Z-Vinylboronates | High chemo-, regio-, and stereoselectivity. acs.org |
| Cobalt (CNC Pincer Complex) | Pinacolborane | Terminal Alkynes | Z-Vinylboronates | Cost-effective and highly selective. nih.gov |
| Copper(I) | Pinacolborane | Alkynes | (Varies with system) | High regio- and enantioselectivity. scispace.com |
| Iron (PNP Pincer Complex) | Pinacolborane | Alkynes | E-Isomers | Selective for E-vinylboronates. organic-chemistry.org |
In the pursuit of more sustainable and cost-effective synthetic methods, several metal-free catalytic systems for alkyne hydroboration have been developed. nih.govresearchgate.net These approaches offer an alternative to traditional transition metal catalysis. nih.gov
Tropylium Salts: Tropylium salts can effectively promote the hydroboration of alkynes with pinacolborane, yielding a broad range of vinylboronates. organic-chemistry.org The proposed mechanism involves hydride abstraction from pinacolborane by the tropylium ion. organic-chemistry.org
Carboxylic Acids: Simple carboxylic acids can catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane. organic-chemistry.org This metal-free method exhibits broad functional group compatibility and provides alkenyl diboronates and monoboronates in high yields with excellent regio- and stereoselectivities. organic-chemistry.org
Borane Adducts: Commercially available borane adducts, such as H₃B·THF and H₃B·SMe₂, serve as effective catalysts for the highly regioselective hydroboration of terminal alkynes with pinacolborane to produce linear boronic esters. organic-chemistry.orglancs.ac.uked.ac.uk This catalytic process demonstrates reactivity comparable to that of transition-metal-catalyzed methods. organic-chemistry.orglancs.ac.uked.ac.uk
The control of regioselectivity and stereoselectivity is a critical aspect of alkyne hydroboration.
Regioselectivity: The addition of the B-H bond across an unsymmetrical alkyne can result in two possible regioisomers. In the hydroboration of terminal alkynes, the reaction typically proceeds with anti-Markovnikov selectivity, where the boron atom attaches to the terminal, less substituted carbon atom. masterorganicchemistry.comacsgcipr.org
Stereoselectivity: The hydroboration of alkynes can proceed via either syn-addition or anti-addition of the B-H bond to the triple bond, leading to the formation of E- or Z-alkenylboranes, respectively. bohrium.com While syn-hydroboration is the more common pathway, certain catalytic systems, particularly those involving ruthenium and cobalt pincer complexes, have been developed to achieve high Z-selectivity through an apparent trans-hydroboration. rsc.orgacs.orgnih.gov This is often rationalized by a mechanism involving a vinylidene intermediate rather than a direct anti-addition. acs.org
| Selectivity Type | Description | Common Outcome | Example Catalyst/Reagent System |
|---|---|---|---|
| Regioselectivity | Placement of the boron atom on the alkyne. | Anti-Markovnikov (boron on the less substituted carbon). chemrxiv.orgmasterorganicchemistry.com | Most hydroboration reagents with terminal alkynes. |
| Stereoselectivity (Syn-Addition) | Addition of H and B to the same face of the alkyne. | E-alkenylboronate. masterorganicchemistry.com | Many transition metal and metal-free systems. |
| Stereoselectivity (Apparent Anti/Trans-Addition) | Overall addition of H and B to opposite faces of the alkyne. | Z-alkenylboronate. | Ruthenium and Cobalt pincer complexes. acs.orgnih.gov |
While the hydroboration of alkynes directly yields vinylboronates, the hydroboration of alkenes is a powerful method for producing chiral alkylboronic esters. Oxime-directed catalytic asymmetric hydroboration (CAHB) has emerged as an effective strategy for the synthesis of chiral tertiary boronic esters from alkene substrates. unl.edu In this approach, an oxime ether functional group within the substrate directs the hydroboration to a specific position, enabling high levels of regio- and enantioselectivity. nih.govscilit.com Using a rhodium catalyst, the oxime-directed CAHB of alkyl-substituted methylidene and trisubstituted alkenes with pinacolborane can produce chiral tertiary boronic esters in yields up to 87% and with enantiomeric ratios as high as 96:4. nih.gov
Dehydrogenative borylation, also known as borylation via C-H activation, is an alternative strategy for the synthesis of vinylboronate esters from alkenes. This method avoids the use of a stoichiometric hydride source and instead forms a C-B bond with the concomitant release of dihydrogen. Rhodium complexes, such as trans-[RhCl(CO)(PPh₃)₂], have been shown to catalyze the dehydrogenative borylation of alkenes with reagents like bis(pinacolato)diboron (B₂pin₂) to afford vinylboronate esters in high yield and with high selectivity. nih.govrsc.orgresearchgate.net This reaction can be performed using either conventional heating or a microwave reactor. nih.govrsc.org
Catalytic Asymmetric Hydroboration of Alkynes
Organometallic Approaches
Organometallic reagents play a pivotal role in the formation of carbon-boron bonds. Their nucleophilic character allows for the direct introduction of a vinyl group onto a boron center, offering a straightforward route to vinylboronic esters.
Electrophilic Trapping of Organometallic Reagents with Borate Esters
A common and effective strategy for the synthesis of boronic esters involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with an electrophilic boron species. nih.govnih.gov This approach allows for the formation of a wide range of alkyl, aryl, and vinyl boronic esters. nih.gov The reaction proceeds through the formation of a boronate complex, which then undergoes rearrangement to yield the desired boronic ester. researchgate.net
In the context of (+)-Vinylboronic acid pinanediol ester, a vinyllithium (B1195746) or vinyl Grignard reagent can be reacted with a chiral borate ester derived from pinanediol. The high reactivity of the organometallic species ensures efficient bond formation, while the chiral environment provided by the pinanediol auxiliary directs the stereochemical outcome of the reaction. Detailed mechanistic studies have been conducted to understand the formation of boronic esters from organometallic reagents. nih.gov This method provides direct access to various boronic esters, including those with neopentyl and pinene protecting groups, which can be challenging to synthesize through other routes. nih.gov The reaction is scalable and can be performed on a gram scale with good to excellent yields for a variety of substrates. nih.gov
Lithium-Promoted Hydroboration of Alkynes and Alkenes
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organoboron chemistry. While traditionally catalyzed by transition metals, recent advancements have demonstrated the utility of lithium-based reagents in promoting this transformation. nih.govresearchgate.net Lithium compounds such as hexamethyldisilazane lithium (LiHMDS) can act as precatalysts for the hydroboration of alkynes and alkenes using pinacolborane (HBpin) as the hydride source. nih.govorganic-chemistry.org
This methodology offers a remarkable tolerance for various functional groups and generally provides good yields of the corresponding vinylboronates. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through the in situ formation of BH3, which is the active species driving the hydroboration. nih.govorganic-chemistry.org For the synthesis of this compound, a terminal alkyne can be subjected to hydroboration with a chiral boron reagent derived from pinanediol in the presence of a lithium promoter. The regioselectivity of the addition typically favors the anti-Markovnikov product, leading to the desired vinylboronic ester. The stereoselectivity of the process is controlled by the chiral auxiliary.
| Method | Key Reagents | Advantages | Considerations |
|---|---|---|---|
| Electrophilic Trapping | Organolithium/Grignard reagents, Chiral borate esters | Direct, scalable, good to excellent yields nih.gov | Requires pre-formation of the organometallic reagent |
| Lithium-Promoted Hydroboration | Alkynes/Alkenes, Pinacolborane, Lithium precatalyst nih.govorganic-chemistry.org | High functional group tolerance, good yields organic-chemistry.org | Regio- and stereoselectivity can be influenced by the substrate and catalyst |
Homologation Reactions: Matteson Chemistry and its Variants
The Matteson homologation is a powerful and widely used method for the stereospecific one-carbon extension of boronic esters. nih.govacs.org This reaction has found extensive application in both academic and industrial settings for the synthesis of complex chiral molecules. nih.gov
Diastereoselective Homologation of Pinanediol Boronic Esters via α-Haloboronic Esters
The classical Matteson homologation involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, typically generated in situ from dichloromethane and a strong base. uni-saarland.deuni-saarland.de This reaction proceeds through the formation of a boronate intermediate, which then undergoes a 1,2-migration with inversion of configuration at the carbon center to yield an α-haloboronic ester. acs.org The presence of a chiral auxiliary, such as pinanediol, on the boron atom directs the stereochemical outcome of this rearrangement, leading to high diastereoselectivity. uni-saarland.demdpi.com
The resulting α-chloroboronic ester is a versatile intermediate that can be further functionalized by reaction with a wide range of nucleophiles, including Grignard reagents, organolithium reagents, alkoxides, and amines. bristol.ac.uk This subsequent nucleophilic substitution also proceeds with high stereospecificity, allowing for the controlled introduction of a second stereocenter. bristol.ac.uk For the synthesis of this compound, a pinanediol boronic ester can be homologated with dichloromethyllithium, followed by reaction with a suitable vinyl nucleophile. nih.gov The addition of zinc chloride can significantly enhance both the yield and the diastereomeric ratio of the Matteson homologation, with diastereoselectivities of up to 98.5–99.5% being achievable with pinanediol as the chiral auxiliary. uni-saarland.demdpi.com
Chiral Auxiliary Effects in Matteson Homologation (e.g., Pinanediol, Diisopropylethanediol)
The choice of chiral auxiliary is crucial for achieving high levels of stereocontrol in the Matteson homologation. Pinanediol is a commonly used and effective chiral auxiliary that can be readily obtained in both enantiomeric forms. mdpi.com It generally provides high diastereoselectivities in the homologation of a variety of boronic esters. uni-saarland.de
However, for certain substrates or subsequent transformations, other chiral diols may offer superior performance. C2-symmetric diols, such as diisopropylethanediol (DIPED), which can be derived from tartaric acid, have been shown to provide even higher diastereoselectivities in some cases. mdpi.com The C2-symmetry of these auxiliaries can lead to a more ordered transition state during the 1,2-migration, resulting in enhanced stereocontrol. bristol.ac.uk The selection of the optimal chiral auxiliary depends on the specific substrate and the desired stereochemical outcome.
Catalytic Enantioselective Matteson Homologation
While the diastereoselective Matteson homologation using stoichiometric chiral auxiliaries is a powerful tool, the development of a catalytic enantioselective version has been a significant goal in the field. uni-saarland.de A catalytic approach would offer greater efficiency and atom economy. uni-saarland.de Early attempts using chiral ytterbium catalysts with pinacol boronic esters showed only moderate enantioselectivities and required high catalyst loadings. uni-saarland.deresearchgate.net
More recently, significant progress has been made in the development of catalytic enantioselective Matteson homologations. Jacobsen and co-workers have developed a highly effective lithium-isothiourea-borate complex that catalyzes the homologation of various pinacol boronic esters to α-chloroboronic esters with good yields and high enantioselectivities. uni-saarland.deresearchgate.net This organocatalyst is believed to function as a rigid chiral framework that positions two lithium cations to facilitate a dual-lithium–mediated chloride abstraction, promoting the key 1,2-rearrangement. nih.govresearchgate.net This catalytic system represents a significant advancement, expanding the utility of the Matteson homologation for the efficient synthesis of enantioenriched building blocks. nih.gov
| Variant | Key Feature | Stereocontrol | Advantages |
|---|---|---|---|
| Diastereoselective Homologation | Use of stoichiometric chiral auxiliaries (e.g., pinanediol) uni-saarland.demdpi.com | High diastereoselectivity uni-saarland.demdpi.com | Well-established, reliable for many substrates |
| Chiral Auxiliary Effects | Comparison of different chiral diols (e.g., pinanediol vs. DIPED) mdpi.com | Can be optimized for specific substrates mdpi.com | Potential for even higher stereoselectivity mdpi.com |
| Catalytic Enantioselective Homologation | Use of a chiral catalyst (e.g., lithium-isothiourea-borate complex) uni-saarland.deresearchgate.net | High enantioselectivity uni-saarland.deresearchgate.net | Increased efficiency and atom economy uni-saarland.de |
Reagent-Controlled Lithiation-Borylation Strategy
The lithiation-borylation methodology represents a powerful and versatile strategy for the asymmetric homologation of boronic esters, enabling the construction of complex molecules with precise three-dimensional control. This approach is centered on a reagent-controlled process, where the stereochemical outcome is dictated by the chirality of the reagent rather than the substrate. This method allows for the iterative extension of a carbon chain one atom at a time, a process likened to a molecular "assembly-line synthesis."
The core of the strategy involves the reaction of an achiral boronic ester with a configurationally stable, chiral lithium carbenoid, such as those derived from Hoppe's chiral carbamates. The process unfolds in three key steps:
Deprotonation: A chiral carbamate or a similar precursor is deprotonated to generate a chiral organolithium reagent (carbenoid) that is stable at cryogenic temperatures.
Borylation: The generated carbenoid rapidly reacts with a boronic ester to form a boron ate complex. This step is stereospecific, proceeding with either retention or inversion of stereochemistry.
1,2-Metalate Rearrangement: The ate complex undergoes a completely stereospecific rearrangement, where an alkyl or aryl group from the boron migrates to the adjacent carbon, displacing the leaving group. This requires an anti-periplanar arrangement between the migrating group and the leaving group, ensuring high fidelity of stereochemical transfer.
This iterative process allows for the creation of multiple contiguous stereogenic centers with high levels of enantioselectivity. The resulting homologated boronic ester can then be used in a subsequent lithiation-borylation cycle to further extend the molecular chain.
| Step | Description | Key Features |
| 1. Lithiation | Generation of a chiral lithium carbenoid from a precursor (e.g., carbamate). | Reagent-controlled; configurationally stable at low temperatures. |
| 2. Borylation | Reaction of the carbenoid with a boronic ester to form a boronate ate complex. | Very rapid and stereospecific reaction. |
| 3. 1,2-Rearrangement | Migration of a substituent from boron to the adjacent carbon. | Completely stereospecific, leading to a homologated boronic ester. |
Other Preparative Routes
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of vinylboronic esters. The Miyaura borylation, a prominent example of this class of reactions, facilitates the formation of a carbon-boron bond. A common route involves the reaction of 1-alkenyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.
For instance, 1-alkenylboronic acid pinacol esters can be synthesized from alkenyl halides using a catalyst system like PdCl₂(PPh₃)₂ with a base such as potassium phenoxide. This method is valued for its functional group tolerance and generally provides good yields.
A robust application of this methodology is seen in the Suzuki-Miyaura cross-coupling of glycal boronates. In one study, a D-glucal pinanediol boronate was successfully coupled with methyl 4-bromobenzoate. The reaction, catalyzed by Pd(dppf)₂Cl₂ with K₃PO₄ as the base, proceeded in high yield, demonstrating the utility of this approach for modifying complex, biologically relevant molecules. These palladium-catalyzed methods offer a direct and efficient pathway to various boronate esters from readily available starting materials like aryl chlorides, avoiding the need for harsh organometallic reagents.
| Catalyst | Boron Source | Substrate Example | Base | Product Type |
| PdCl₂(PPh₃)₂ | Bis(pinacolato)diboron | 1-Alkenyl halides | Potassium Phenoxide | 1-Alkenylboronic acid pinacol ester |
| Pd(dppf)₂Cl₂ | D-glucal pinanediol boronate | Methyl 4-bromobenzoate | K₃PO₄ | C-1 Glycal |
| Preformed Pd Catalyst | Tetrahydroxydiboron | Aryl chlorides | KOAc | Arylboronic acid |
Reductive Borylation of Enaminones
A novel approach for the synthesis of β-ketone boronic esters involves the nickel-catalyzed reductive borylation of enaminones. This reaction is significant as it achieves the challenging cleavage of a stable alkenyl C(sp²)–N bond.
In this transformation, an air-stable nickel catalyst is employed to react enaminones with bis(pinacolato)diboron (B₂pin₂). A key feature of this reaction is the dual role played by B₂pin₂, acting as the boron source and participating in the reductive process. Water serves as the hydrogen source for the final product. The mechanism involves the cleavage of the C(sp²)–N bond, followed by the reduction of an intermediate alkenyl boronic ester to yield the final β-ketone boronic ester. This method provides an unprecedented route to functionalized boronic esters from enaminone precursors.
| Catalyst System | Boron Source | Hydrogen Source | Key Transformation | Product |
| Air-stable Nickel Catalyst | B₂pin₂ | Water | Cleavage of C(sp²)–N bond and reduction | β-Ketone boronic ester |
Photochemical Alkylation/Borylation
Photochemical methods offer mild and catalyst-free pathways for the synthesis of boronic esters. These reactions typically proceed via the generation of carbon-centered radicals under photoirradiation, which are then trapped by a boron source.
One such strategy is the deaminative borylation of alkylamines. This is achieved through the formation of an electron-donor-acceptor complex between an N-alkylpyridinium salt and bis(catecholato)diboron. Photoinduced single-electron transfer leads to fragmentation, generating a carbon-centered radical that is subsequently borylated. This process efficiently converts readily available alkylamines into valuable alkylboronic esters under mild conditions.
Similarly, visible-light-mediated reactions can convert redox-active esters of carboxylic acids into their corresponding boronic esters. These photochemical approaches are distinguished by their operational simplicity and broad functional group tolerance, providing a modern alternative to traditional synthetic methods.
| Precursor | Boron Source | Activation Method | Key Intermediate | Product Type |
| N-Alkylpyridinium salts | Bis(catecholato)diboron | Photoinduced Electron Transfer | Carbon-centered radical | Alkylboronic ester |
| Redox-active esters of carboxylic acids | Hypoboric acid | Visible Light | Acyl radical derivative | Boronic ester |
Reactivity and Mechanistic Insights of + Vinylboronic Acid Pinanediol Ester
Carbon-Carbon Bond Forming Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organoboron compound, such as (+)-vinylboronic acid pinanediol ester, with an organic halide or triflate. youtube.commusechem.com This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. musechem.com
This compound demonstrates broad reactivity with a range of electrophiles in Suzuki-Miyaura coupling reactions. These electrophiles include aryl, alkenyl, and alkyl halides, as well as triflates. organic-chemistry.orgresearchgate.net The success and efficiency of these couplings can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. youtube.commusechem.commdpi.com
The general reactivity trend for the halide leaving group is I > Br > Cl. youtube.com Aryl and alkenyl halides are common coupling partners, and recent advancements have also enabled the use of alkyl halides. organic-chemistry.orgresearchgate.net Triflates, being excellent leaving groups, are also effective electrophiles in these reactions. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Various Electrophiles
| Electrophile Type | Example Electrophile | Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Aryl Halide | Bromoarene | This compound | Pd(dppf)Cl₂ | K₃PO₄ | Aryl-substituted alkene |
| Alkenyl Halide | Vinyl Bromide | This compound | Pd(PPh₃)₄ | NaOEt | Conjugated diene |
| Alkyl Halide | Alkyl Bromide | This compound | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Alkyl-substituted alkene |
| Aryl Triflate | Aryl Triflate | This compound | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | Aryl-substituted alkene |
This table provides illustrative examples and the specific conditions can vary.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.govutrgv.edu
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. youtube.comutrgv.edu This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center. youtube.com
Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the vinyl group from this compound) is transferred to the palladium(II) complex. nih.govutrgv.edu This process is facilitated by a base, which activates the boronic ester, making the vinyl group more nucleophilic and enhancing its transfer to the palladium center. organic-chemistry.org The exact mechanism of transmetalation is complex and can be influenced by the nature of the reactants and the reaction conditions. nih.gov
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the product (R¹-R²) and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. youtube.comutrgv.edu This step is typically irreversible and drives the reaction forward.
A significant feature of the Suzuki-Miyaura coupling is the retention of stereochemistry of the reacting partners. wikipedia.org In the case of this compound, the configuration of the double bond is preserved in the final coupled product. wikipedia.org This stereospecificity is a result of the concerted nature of the transmetalation and reductive elimination steps. libretexts.org The initial oxidative addition of vinyl halides also proceeds with retention of stereochemistry. wikipedia.org This predictable stereochemical outcome is a major advantage of the Suzuki-Miyaura reaction in the synthesis of stereochemically defined molecules.
1,2-Metallate Rearrangements
Beyond cross-coupling reactions, the boronate functionality in this compound allows for another important class of transformations: 1,2-metallate rearrangements. These rearrangements are a powerful tool for the construction of new carbon-carbon and carbon-boron bonds. nih.gov
The process begins with the formation of a boronate complex (an "ate" complex) by the addition of a nucleophile (such as an organolithium or Grignard reagent) to the boron atom of the this compound. bris.ac.uknih.gov This increases the electron density on the boron and makes the attached vinyl group more susceptible to rearrangement.
The subsequent addition of an electrophile triggers a 1,2-migration of one of the organic groups from the boron atom to the adjacent carbon of the vinyl group. nih.govbris.ac.uk This rearrangement results in the formation of a new, more substituted alkylboronic ester. nih.gov This methodology provides a route to complex boron-containing molecules that can be further functionalized. nih.govnih.gov The stereochemistry of the rearrangement is often highly controlled, leading to the formation of specific stereoisomers. nih.gov
Radical-Polar Crossover Reactions
Vinyl boronic esters, including the pinanediol variant, are effective substrates in radical-polar crossover reactions. These reactions represent a powerful, transition-metal-free method for constructing complex carbon skeletons. In this cascade, two new carbon-carbon bonds are formed while retaining the valuable boronic ester moiety for subsequent transformations.
The process is initiated by the formation of a vinylboron ate complex through the addition of a carbon nucleophile to the boron atom of the this compound. This ate complex is then intercepted by an electrophilic carbon radical, typically generated from an alkyl iodide precursor. The addition of the radical to the vinyl group of the ate complex generates a radical anion intermediate. This intermediate then undergoes the key radical-polar crossover step, which involves a 1,2-alkyl or aryl shift from the boron atom to the adjacent α-carbon. This migration ultimately yields a new, more substituted secondary or tertiary alkyl boronic ester. core.ac.ukorgsyn.org
The scope of this reaction is broad, tolerating various radical precursors such as perfluoroalkyl iodides, α-iodo esters, and iodoacetonitrile. orgsyn.org Furthermore, when dienylboronate complexes are used, this methodology can be extended to synthesize functionalized allylboronic esters through a regioselective radical addition at the δ-position of the diene system. uniurb.it
Mechanistic Pathways of Radical-Polar Crossover
The mechanistic pathway of the radical-polar crossover reaction involving this compound can be dissected into several key steps:
Formation of the Boron Ate Complex : The reaction begins with the addition of a nucleophile (e.g., an organolithium reagent like n-butyllithium) to the empty p-orbital of the boron atom in the vinylboronic ester. This forms a tetracoordinate boronate species, often referred to as a boron ate complex. core.ac.ukorgsyn.org This step increases the electron density on the vinyl group, making it more susceptible to radical attack.
Radical Generation and Addition : Concurrently, an electrophilic carbon radical is generated, often through photochemical initiation or the use of a radical initiator with a suitable precursor like an alkyl iodide. orgsyn.org This carbon radical then adds to the β-carbon of the vinyl group in the ate complex. This addition results in the formation of a radical anion intermediate. core.ac.uk In the case of dienylboronate complexes, the radical addition occurs selectively at the δ-position. uniurb.it
Radical-Polar Crossover via 1,2-Migration : The crucial step is the radical-polar crossover, where the radical anion undergoes a 1,2-metallate rearrangement. An alkyl or aryl group (originally the nucleophile added to the boron) migrates from the negatively charged boron center to the adjacent α-carbon, which bears the radical. This migration expels the halide ion and results in the formation of a new carbon-carbon bond, yielding a neutral α,β-disubstituted alkylboronic ester. core.ac.ukuniurb.it This step proceeds without the need for a transition metal catalyst. core.ac.uk
This cascade efficiently transforms a simple vinylboronic ester into a more complex, functionalized alkylboronic ester, which can be used in a variety of subsequent chemical transformations. orgsyn.org
Stereoselective Allylboration of Aldehydes
While this compound itself is not an allylating agent, it serves as a precursor to allylboronic esters which are highly valuable reagents for the stereoselective allylboration of aldehydes. This reaction is a cornerstone of asymmetric synthesis, enabling the creation of chiral homoallylic alcohols with high levels of stereocontrol. The products of radical-polar crossover reactions involving dienylboronate complexes are functionalized allylboronic esters, which can then be used in these transformations. uniurb.it
In a typical allylboration, the allylboronic ester reacts with an aldehyde through a cyclic, six-membered Zimmerman-Traxler-type transition state. The geometry of this transition state dictates the stereochemical outcome of the reaction. The stereochemistry of the newly formed carbinol center is controlled by the chiral auxiliary on the boron atom, such as the pinanediol group, while the relative stereochemistry is influenced by the geometry (E/Z) of the allylboronate double bond.
For instance, α,α-disubstituted allylic pinacol (B44631) boronic esters have been shown to react with aldehydes to produce tetrasubstituted homoallylic alcohols with exceptional anti-Z-selectivity. rsc.org The stereochemical course of the reaction can sometimes be reversed. Readily available α-substituted allyl/crotyl pinacol boronic esters often yield products with low E/Z selectivity. However, by first treating the boronic ester with n-butyllithium and then trapping the resulting alkoxide with trifluoroacetic anhydride (B1165640) (TFAA), an intermediate allyl borinic ester is formed which undergoes allylboration with very high E-selectivity. sigmaaldrich.com
| Aldehyde | Allylboronic Ester | Product | Selectivity | Yield (%) | Reference |
| Benzaldehyde | α,α-diallyl pinacol boronic ester | anti-Z-homoallylic alcohol | >20:1 (Z/E) | 82 | rsc.orgresearchgate.net |
| Propionaldehyde | α,α-diallyl pinacol boronic ester | anti-Z-homoallylic alcohol | >20:1 (Z/E) | 84 | rsc.orgresearchgate.net |
| Benzaldehyde | α-iPr-(E)-crotyl pinacol boronic ester + nBuLi/TFAA | E-homoallylic alcohol | 97:3 (E/Z) | 78 | sigmaaldrich.com |
| Cyclohexanecarboxaldehyde | α-iPr-(E)-crotyl pinacol boronic ester + nBuLi/TFAA | E-homoallylic alcohol | 98:2 (E/Z) | 81 | sigmaaldrich.com |
Conjugate Additions
This compound and related vinyl boronates are effective participants in rhodium-catalyzed conjugate addition reactions, also known as Hayashi-Miyaura reactions. rsc.orgnih.gov This transformation involves the 1,4-addition of the vinyl group across an activated α,β-unsaturated system, such as an enone, enoate, or nitroalkene, to form a new carbon-carbon bond. rsc.orgnih.gov
The reaction is catalyzed by a rhodium complex, often featuring a chiral phosphine (B1218219) ligand like (S)-BINAP, which can induce high levels of enantioselectivity. core.ac.uk The generally accepted mechanism involves the transmetalation of the vinyl group from the boronic ester to the rhodium center, forming a vinylrhodium species. This is followed by the insertion of the α,β-unsaturated substrate into the rhodium-vinyl bond. The resulting rhodium enolate then undergoes protonolysis or reaction with an electrophile to afford the final product and regenerate the catalyst. rsc.org
This method has proven to be a powerful tool for the synthesis of complex molecules and has been applied in the total synthesis of natural products. rsc.org For example, intramolecular Hayashi-Miyaura reactions of tryptophan derivatives bearing a tethered activated alkene and a 4-pinacolboronic ester have been used to construct the functionalized tricyclic core of ergoline (B1233604) alkaloids with high diastereoselectivity. uniurb.it
| Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-Cyclohexenone | Phenylboronic acid | [Rh(acac)(C2H4)2] / (S)-BINAP | 3-Phenylcyclohexanone | 99 | 97 | core.ac.uk |
| 2-Cyclohexenone | (E)-Hex-1-enylboronic acid | [Rh(acac)(C2H4)2] / (S)-BINAP | 3-((E)-Hex-1-enyl)cyclohexanone | 96 | 98 | core.ac.uk |
| α,β-Unsaturated Amide | 4-Pinacolboronic ester D-tryptophan derivative | [Rh(OH)(cod)]2 | Tricyclic ergoline precursor | 89 | N/A (diastereoselective) | uniurb.it |
Reductive Coupling Reactions
A significant application of vinyl boronates is their participation in copper-catalyzed asymmetric reductive coupling reactions with imines. This method provides direct access to valuable, enantiomerically enriched β-aminoalkylboronates.
The reaction involves the stereoselective addition of a chiral α-borylalkyl copper intermediate, generated in situ, to an N-protected imine, such as an N-phosphinoyl imine. The process typically demonstrates high levels of both diastereoselectivity and enantioselectivity. The use of a specific chiral ligand on the boron atom is crucial for achieving high asymmetric induction. Following the coupling, the resulting β-aminoboronate can be further functionalized. The boron moiety can be transformed into other functional groups, and the N-protecting group can be easily removed, highlighting the synthetic utility of these products.
Vinylboronic acid pinacol ester is a key substrate in three-component cross-electrophile coupling reactions. These reactions enable the formation of two new carbon-carbon bonds in a single step by combining three distinct components. One notable example is the nickel-catalyzed dialkylation of vinylboronic acid pinacol ester using a combination of tertiary and primary alkyl halides.
More recently, a transition-metal-free electrochemical approach has been developed for the regioselective dialkylation of alkenes. In this method, vinylboronic acid pinacol ester can be coupled with two different alkyl halides. The reaction leverages the different reduction potentials of the alkyl halides to achieve selective activation and addition. For instance, a tertiary alkyl bromide is first reduced at the cathode to generate a tertiary radical, which adds to the vinyl boronate. The resulting radical intermediate is then further reduced to a carbanion, which subsequently attacks a primary alkyl bromide to complete the dialkylation. This electrochemical strategy avoids the use of transition metals and provides a modular route to structurally complex compounds.
Dicarbofunctionalization of Alkenes
A significant application of this compound is its participation in the nickel-catalyzed three-component 1,2-dicarbofunctionalization of alkenes. This advanced synthetic strategy allows for the simultaneous formation of two new carbon-carbon bonds across a double bond, providing a rapid and efficient pathway to construct complex, sp³-rich molecular architectures from simple precursors. Asymmetric multicomponent reactions, in particular, are valued for their step- and atom-economy in building chiral molecules.
In this context, vinyl boronate esters, such as the (+)-pinanediol derivative, serve as versatile C(sp²) nucleophilic partners. The reaction typically involves the coupling of the vinyl boronate with an aryl or alkyl halide and an alkene substrate under nickel catalysis. This process effectively installs both a vinyl group and another organic fragment (from the halide) onto the alkene in a single operation. Research has demonstrated the reductive dialkylation and alkylarylation of vinyl boronates using a variety of alkyl bromides and aryl iodides. nih.gov This method exhibits high functional group compatibility and excellent regioselectivity, making it suitable for the late-stage modification of complex molecules like natural products and pharmaceuticals. nih.gov
The general mechanism for this transformation points to a closed-shell pathway where the enantiodetermining step is the migratory insertion. The stereochemical outcome is often controlled by the interplay between a chiral ligand and, in some cases, a directing group on the substrate. acs.org The development of these nickel-catalyzed methods provides a powerful tool for accessing structurally diverse alkylborates, which are valuable intermediates for further synthetic transformations. nih.gov
Role of the Pinanediol Moiety in Stereocontrol and Reactivity
The (+)-pinanediol auxiliary attached to the vinylboronic acid is not merely a protecting group; it is a critical component that dictates the stereochemical outcome and reactivity of the molecule. Its influence stems from its inherent chirality, conformational rigidity, and steric bulk.
Influence on Diastereoselectivity and Enantioselectivity
The pinanediol moiety exerts profound control over the diastereoselectivity and enantioselectivity of reactions involving the vinylboronic ester. This control is rooted in the unique structural and electronic properties of the pinanediol-boron linkage. Studies on the formation of pinanediol boronic esters have revealed that the trigonal ester form is unusually stable, even more so than the corresponding tetrahedral hydroxocomplex, which is contrary to what is typically observed with simpler diols. nih.gov
This inherent stability translates to a well-defined and rigid three-dimensional structure. The bulky, bicyclic pinane (B1207555) skeleton effectively shields one face of the vinylboronate. As a result, incoming reagents are sterically directed to attack the double bond from the less hindered face. This facial discrimination is the key to inducing high levels of asymmetry in the product. In reactions such as conjugate additions or couplings, the pinanediol auxiliary creates a significant energy difference between the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer or diastereomer. The effectiveness of this stereocontrol makes this compound a valuable reagent in asymmetric synthesis for establishing new stereocenters with high fidelity.
Pinanediol as a Chiral Directing Group
Flowing directly from its influence on selectivity, the pinanediol moiety functions as a potent chiral directing group. A chiral directing group, or chiral auxiliary, is a chemical entity that is temporarily incorporated into a substrate to guide a reaction towards a specific stereochemical outcome. After the reaction, the auxiliary can be removed, having fulfilled its role.
The (+)-pinanediol group is a classic example of a sterically-driven chiral auxiliary. Its rigid, fused bicyclic structure presents a significant steric barrier that blocks one of the prochiral faces of the vinyl group. This steric hindrance forces the substrate to adopt a specific conformation when it coordinates with a catalyst or approaches another reactant. This controlled orientation ensures that the subsequent bond-forming event occurs selectively on the accessible face, thereby transferring the stereochemical information from the pinanediol to the newly formed stereocenter in the product. The predictable nature of this directing effect allows chemists to design synthetic routes that reliably produce a desired enantiomer.
Stereoretentive Transformations
In addition to controlling the formation of new stereocenters, the pinanediol ester plays a crucial role in maintaining the existing stereochemistry of the vinyl group during certain reactions, most notably in stereoretentive transformations. A key example is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
It is well-established that the Suzuki-Miyaura coupling of vinyl boronic acids and their esters with organic halides proceeds with a high degree of stereoretention. rsc.org This means that if the reaction starts with a (Z)-vinylboronate, it will produce a (Z)-alkene, and a (E)-vinylboronate will yield a (E)-alkene, with the geometry of the double bond being preserved (typically >99% retention). rsc.org
The mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic ester and subsequent reductive elimination to give the coupled product and regenerate the catalyst. rsc.org The transmetalation and reductive elimination steps generally occur with retention of the vinyl fragment's configuration. While the choice of ligands and additives can sometimes influence the stereochemical course, leading to inversion in specific cases, the use of standard catalysts like tetrakis(triphenylphosphine)palladium (B116648) typically ensures stereoretention. rsc.orgbeilstein-journals.org This property is critical for the synthesis of complex molecules like polyenes, where precise control over the geometry of multiple double bonds is essential.
Advanced Applications in Stereoselective Synthesis
Construction of Multiple Chiral Centers
The iterative nature of boronic ester chemistry provides a robust platform for the sequential construction of multiple chiral centers with high fidelity. The use of (+)-pinanediol as a chiral auxiliary allows for the diastereoselective homologation of the boronic ester, effectively setting one chiral center. This process can be repeated to introduce additional stereocenters in a controlled manner.
A key strategy involves the reaction of a pinanediol boronic ester with a halomethyllithium reagent, such as (dichloromethyl)lithium, to generate an α-chloro boronic ester. This homologation proceeds with high diastereoselectivity, dictated by the chiral pinanediol group. Subsequent reaction of this α-chloro boronic ester with a Grignard reagent installs a second substituent, creating a new boronic ester with two defined chiral centers. This product can then be oxidized, for instance with hydrogen peroxide, to yield a chiral alcohol. This iterative approach has been successfully applied to the synthesis of molecules bearing two stereocenters, such as the insect pheromone component (3S,4S)-4-methyl-3-heptanol and (2S,3S)-3-phenyl-2-butanol. capes.gov.br
Furthermore, the reaction of tertiary boronic esters with 1-chloro-allyllithium reagents represents a powerful method for synthesizing chiral allylboronic esters that possess two adjacent stereocenters with high diastereocontrol. organic-chemistry.org This demonstrates the utility of (+)-vinylboronic acid pinanediol ester derivatives in creating contiguous and stereochemically rich carbon frameworks.
Synthesis of Complex Molecular Architectures
The stereodirecting power of this compound and its derivatives makes it an invaluable tool in the total synthesis of complex molecular architectures. The ability to build stereocenters in a predictable fashion simplifies the strategic approach to assembling intricate natural and unnatural products.
One notable application is in the synthesis of polycyclic ether systems, such as those found in marine natural products. acs.org The Matteson homologation, a cornerstone reaction of pinanediol boronic esters, has been utilized to construct the carbon backbones of these complex molecules. acs.org For example, the methodology has been applied in the synthesis of highly substituted tetrahydrofurans. The stereocontrolled installation of hydroxyl groups, guided by the boronic ester, is crucial for the subsequent cyclization events that form the heterocyclic rings.
Another example is the synthesis of an analog of N-acetylkainic acid, a neuroactive amino acid. researchgate.net This synthesis involved a series of chain extensions of a pinanediol boronate using (dihalomethyl)lithium, followed by nucleophilic substitutions to introduce the necessary functional groups, ultimately leading to the formation of the complex pyrrolidine (B122466) ring structure. researchgate.net The aggregation pheromone brevicomin has also been synthesized using this chemistry, showcasing its applicability to creating bicyclic ketal structures. capes.gov.br
Application in the Enantioselective Preparation of Natural Product Intermediates
The enantioselective synthesis of natural products often relies on the efficient introduction of chirality early in the synthetic sequence. This compound serves as a key building block for creating chiral intermediates that are then elaborated into the final natural product targets.
The synthesis of marine natural products, which often feature complex stereochemistry, has benefited from methodologies involving pinanediol boronic esters. acs.org Although there can be limitations, the Matteson homologation is an efficient tool for the total synthesis of these compounds. acs.org
A specific example is the synthesis of (3S,4S)-4-methyl-3-heptanol, a component of the aggregation pheromone of the elm bark beetle, Scolytus multistriatus. capes.gov.br The synthesis starts with (+)-pinanediol propylboronate, and the two adjacent chiral centers of the target molecule are installed using the iterative homologation and substitution strategy. capes.gov.br
More recently, this chemistry has been applied to the synthesis of the monoterpene-substituted phenol, (+)-Sporochnol, a natural product known to have chemical defense properties. organic-chemistry.org The use of chiral boronic esters was crucial for establishing the stereochemistry in this molecule.
| Natural Product/Intermediate | Synthetic Methodology | Reference |
| (3S,4S)-4-Methyl-3-heptanol | Iterative Matteson Homologation | capes.gov.br |
| (+)-Sporochnol | Chiral Boronic Ester Chemistry | organic-chemistry.org |
| Marine Natural Product Backbones | Matteson Homologation | acs.org |
| N-Acetylkainic Acid Analogue | Iterative Chain Extension | researchgate.net |
Generation of Enantiomerically Enriched Organoboranes and Their Transformations
A significant feature of the chemistry of this compound is its ability to be converted into a wide array of other enantiomerically enriched organoboranes. These new chiral boron compounds can then undergo a variety of transformations, expanding their synthetic utility.
The primary method for this transformation is the Matteson homologation, which converts an alkyl or aryl pinanediol boronic ester into its one-carbon extended homologue. acs.org For instance, reaction with (dichloromethyl)lithium followed by a Grignard reagent generates a new chiral boronic ester. capes.gov.bracs.org The intermediate in this process, the α-chloroboronic ester, is itself an important enantiomerically enriched organoborane that can be isolated and used in further reactions. acs.org The diastereoselectivity of this homologation step is typically very high, often exceeding 99%. capes.gov.br
The resulting homologated boronic esters can be transformed in several ways. The most common transformation is oxidation with hydrogen peroxide and a base to produce the corresponding chiral alcohol, effectively replacing the boronic ester group with a hydroxyl group with retention of configuration. capes.gov.br
Furthermore, transformations can be applied to more complex systems. For example, tertiary boronic esters, which can be prepared with very high enantiomeric ratios, can be homologated to create quaternary stereogenic centers. organic-chemistry.org These tertiary boronic esters can also undergo vinylation reactions, for instance with vinyllithium (B1195746) or vinylmagnesium bromide, to produce a new class of enantiomerically enriched vinylated products, demonstrating the transfer of chirality to a new functional group. organic-chemistry.org
| Starting Material | Reagent(s) | Product (Enantiomerically Enriched Organoborane) | Subsequent Transformation | Final Product | Reference |
| Pinanediol alkylboronate | 1. (Dichloromethyl)lithium 2. RMgX | Homologated pinanediol boronic ester | Oxidation (H₂O₂) | Chiral Alcohol | capes.gov.br |
| Tertiary pinanediol boronate | (Chloromethyl)lithium | Homologated tertiary boronic ester | - | Product with Quaternary Center | organic-chemistry.org |
| Tertiary pinanediol boronate | Vinyllithium | Vinylated borane | - | Chiral Alkene | organic-chemistry.org |
Chiral Tris(boronates) as Conjunctive Reagents
A more recent and advanced application involves the use of vinyl boronate esters in the synthesis of chiral tris(boronates), which serve as versatile conjunctive reagents. nih.gov These multiborylated compounds offer opportunities for multiple, sequential bond-forming reactions from a single precursor.
The catalytic enantioselective diboration of vinyl boronate esters, such as this compound, can produce chiral tris(boronates) with good yields and high enantioselectivity. nih.gov This reaction adds two boronate ester groups across the double bond of the vinyl boronate. The reaction tolerates a range of functional groups, including chlorides, bromides, and silyl (B83357) ethers. nih.gov
These newly formed chiral tris(boronates) are valuable intermediates. They can undergo subsequent diastereoselective deborylative alkylation reactions. nih.gov This allows for the selective transformation of one of the boronate groups into a new carbon-carbon bond, while the other boronate groups remain for further functionalization. This sequential functionalization makes chiral tris(boronates) powerful conjunctive reagents, capable of bringing together multiple molecular fragments in a controlled and stereoselective manner. nih.gov Furthermore, these enantiomerically enriched tris(boronates) can be converted into bis(boronates) while maintaining complete enantiomeric purity and high diastereoselectivity. nih.gov
| Reaction | Substrate | Key Features | Product | Reference |
| Catalytic Enantioselective Diboration | Vinyl boronate ester | High enantioselectivity, functional group tolerance | Chiral tris(boronate) | nih.gov |
| Deborylative Alkylation | Chiral tris(boronate) | Diastereoselective, sequential functionalization | Multifunctionalized products | nih.gov |
Catalytic Systems and Ligand Design for Enantiocontrol in Vinylboronic Ester Chemistry
Chiral Ligand Design in Transition Metal Catalysis (e.g., Phosphines, NHCs, Biimidazolines)
Transition metal catalysis remains a cornerstone of asymmetric synthesis. The enantioselectivity of these reactions is typically governed by the chiral ligands that coordinate to the metal center, creating a chiral pocket that directs the approach of the substrates. researchgate.net While specific applications of (+)-Vinylboronic acid pinanediol ester in this context are not extensively documented in the reviewed literature, the principles of chiral ligand design are broadly applicable.
Chiral Phosphines: P-chiral phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, have demonstrated exceptional levels of enantiocontrol in a multitude of transition-metal-catalyzed reactions. researchgate.netnih.govdntb.gov.ua These ligands, often featuring bulky substituents and a rigid backbone, create a well-defined chiral environment around the metal center. nih.gov For instance, rhodium complexes of chiral bisphosphines have been successfully used in the asymmetric addition of arylboronic acids to α-keto esters. acs.org The application of such ligands to reactions involving vinylboronic acids has also been reported, showing high reactivity and moderate to good enantioselectivity depending on the substrate and reaction conditions. acs.org A notable example involves the use of an allene-containing bisphosphine ligand with Rh(I) for the asymmetric addition of a trans-disubstituted vinylboronic acid to an α-keto ester, highlighting the potential of tailored phosphine ligands in controlling stereochemistry in vinylboronate reactions. acs.org
| Ligand Type | Metal | Reaction Type | Substrate | Enantioselectivity (ee) |
| Allene-containing bisphosphine | Rh(I) | Asymmetric addition | trans-disubstituted vinylboronic acid | Moderate |
| Allene-containing bisphosphine | Rh(I) | Asymmetric addition | α-substituted vinylboronic acid | Good |
N-Heterocyclic Carbenes (NHCs): Chiral N-heterocyclic carbenes have emerged as a powerful class of ligands in asymmetric catalysis. nih.govnih.govrsc.org Their strong σ-donating properties and the ease with which their steric and electronic features can be tuned make them highly effective in a variety of transformations. nih.gov While the direct application of chiral NHCs in reactions with this compound is not prominent in the literature, their success in other asymmetric C-H bond functionalizations suggests their potential. nih.gov The design of NHC ligands with deep chiral pockets has been a key strategy in achieving high levels of enantioselectivity. rsc.org
Biimidazolines: While specific examples involving biimidazoline ligands with vinylboronic esters were not found in the reviewed literature, this class of N-donor ligands has proven effective in various asymmetric catalytic reactions, often with copper or palladium. Their C2-symmetric nature and tunable steric and electronic properties make them promising candidates for inducing enantioselectivity in transformations of vinylboronates.
Organocatalysis in Boronic Ester Transformations
Organocatalysis offers a metal-free alternative for asymmetric synthesis. In the context of boronic ester transformations, organocatalysts can activate the substrate through various modes, including Lewis base or Brønsted acid interactions. A study on the enantioselective conjugate addition of boronic acids to β,γ-unsaturated α-ketoesters employed a chiral (R)-3,3'-Br2-BINOL as a catalyst. nih.gov This system proved effective for a range of boronic acids, including alkenylboronic acids, affording the products in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov This demonstrates the principle of using chiral Brønsted acids to create a chiral environment that facilitates enantioselective C-C bond formation involving a boronic acid.
It is important to note that the reactivity of boronic esters in organocatalytic reactions can be lower than that of the corresponding free boronic acids. For instance, in an organocatalytic allylboration, it was observed that the pinanediol ester of an allylboronic acid was less reactive than the free boronic acid. diva-portal.org This suggests that the choice of the boron protecting group can be a critical parameter in designing efficient organocatalytic transformations. The stability of the pinanediol ester of boronic acids has been studied, revealing the formation of a stable trigonal ester in aqueous media. rsc.org
| Organocatalyst | Reaction Type | Substrate | Enantioselectivity (ee) |
| (R)-3,3'-Br2-BINOL | Conjugate Addition | Alkenylboronic acids | up to 99% |
Photoredox Catalysis in Organoboron Transformations
Visible-light photoredox catalysis has opened up new avenues for the generation of radical intermediates under mild conditions. While the direct photoredox activation of this compound is not explicitly detailed, studies on related vinylboronic acid pinacol (B44631) esters have shown that they can undergo radical additions. nih.govrsc.org A key strategy for the activation of boronic esters in photoredox catalysis is the use of a Giese reaction, which involves the addition of a radical to a Michael acceptor. nih.govrsc.orgresearchgate.net
Research has shown that the photoredox-catalyzed hydrosilylation of vinylboronic esters can proceed with high atom economy and functional group compatibility. nih.gov Mechanistic studies suggest that these reactions can proceed through a photoredox hydrogen atom transfer (HAT) catalysis and a radical addition pathway. nih.gov
Merged Catalysis Approaches (e.g., Metallaphotoredox)
The combination of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has enabled the development of novel and powerful transformations. nih.gov This dual catalytic approach allows for the generation of radical intermediates via photoredox catalysis, which can then participate in cross-coupling reactions mediated by a transition metal catalyst.
A significant example of this approach is the decarboxylative conjunctive cross-coupling of vinyl boronic esters with carboxylic acids and aryl iodides. nih.govbris.ac.uk This reaction proceeds under mild metallaphotoredox conditions, involving a nickel catalyst and a photoredox catalyst, to generate highly functionalized alkyl boronic esters. nih.govbris.ac.uk While this study utilized vinylboronic acid pinacol ester, the methodology demonstrates the potential for three-component coupling reactions involving vinylboronates. The reaction exhibits excellent functional group tolerance and has been applied to the synthesis of complex molecules like sedum alkaloids. bris.ac.uk This approach highlights a powerful strategy for rapidly building molecular complexity from simple and readily available starting materials.
| Catalytic System | Reaction Type | Substrates | Key Features |
| Ni catalyst / Photoredox catalyst | Decarboxylative Conjunctive Cross-coupling | Vinyl boronic ester, Carboxylic acid, Aryl iodide | Mild conditions, High functional group tolerance, Access to complex alkyl boronic esters |
Computational and Theoretical Studies in + Vinylboronic Acid Pinanediol Ester Chemistry
Prediction and Rationalization of Stereochemical Outcomes
A primary advantage of using a chiral auxiliary like (+)-pinanediol is the ability to induce stereoselectivity in chemical reactions. Computational chemistry, and DFT in particular, plays a crucial role in predicting and rationalizing the stereochemical outcomes of reactions involving (+)-vinylboronic acid pinanediol ester. By calculating the energies of the various possible transition states leading to different stereoisomers, researchers can predict which product will be favored.
For example, in a hypothetical conjugate addition of a nucleophile to the vinyl group of this compound, the chiral pinanediol moiety creates a sterically and electronically distinct environment on the two faces of the double bond. DFT calculations can model the approach of the nucleophile from both faces, taking into account the steric hindrance and electronic interactions with the pinanediol framework. The transition state with the lower calculated energy will correspond to the major diastereomer formed in the reaction.
While specific DFT studies predicting the stereochemical outcome for reactions of this compound are not abundant in the provided search results, the principles are well-established in the field of computational organic chemistry. For instance, DFT has been successfully used to explain the stereoselectivity in the C2-vinylation of imidazoles, where the calculations of different reaction channels correctly predicted the formation of the major (Z)-isomer by identifying the lowest energy barrier pathway. dntb.gov.ua This demonstrates the capability of DFT to dissect the subtle energetic differences that lead to high stereoselectivity.
In the context of catalyst design for asymmetric reactions, computational studies have been used to create models that can predict enantioselectivity. conicet.gov.ar These models can be built by analyzing a large dataset of transition state structures calculated using DFT. Such an approach could theoretically be applied to reactions involving this compound to understand and predict the influence of the chiral auxiliary on the stereochemical course of the reaction.
Understanding Reaction Intermediates and Transition States
The fleeting existence of reaction intermediates and transition states makes their experimental characterization challenging. Computational chemistry provides a powerful window into the structure and energetics of these transient species. For this compound, DFT calculations have been particularly insightful.
As mentioned earlier, in the context of the ester's formation, DFT simulations have provided detailed structures of the trigonal ester and the tetrahedral hydroxocomplex. nih.govrsc.org These studies have revealed that for pinanediol esters, the trigonal form is unusually stable, which is attributed to the specific geometric constraints imposed by the pinanediol backbone. nih.govrsc.org
In catalytic reactions, understanding the structure of the transition state is paramount for explaining selectivity. For the Suzuki-Miyaura cross-coupling, DFT studies on model systems have detailed the geometry of the transition state for the transmetalation step. nih.gov In this key step, the organic group is transferred from the boron atom to the palladium catalyst. The calculations have shown that the base plays a crucial role in this process, often participating directly in the transition state by bridging the boron and palladium atoms. nih.gov
Similarly, in a rhodium-catalyzed reaction involving an organoboronic ester, DFT calculations identified the structures of various intermediates, including π-allylic Rh(III) complexes, and the transition states connecting them. nih.gov The relative free energies of these transition states were used to determine the most favorable reaction pathway.
For the Diels-Alder reaction of the related vinylboronic acid pinacol (B44631) ester, computational studies have modeled the endo and exo transition states. conicet.gov.ar The energy difference between these transition states allows for the prediction of the diastereoselectivity of the cycloaddition. The calculations also provide detailed geometric parameters of the transition states, such as the lengths of the forming carbon-carbon bonds.
The following table summarizes key computational findings related to intermediates and transition states in reactions involving or related to vinylboronic acid esters:
| Reaction Type | Intermediate/Transition State | Key Computational Insight |
| Esterification | Trigonal Boronate Ester | Unusually high stability for pinanediol esters. |
| Esterification | Tetrahedral Hydroxocomplex | Less stable than the trigonal ester for pinanediol. |
| Suzuki-Miyaura Coupling | Transmetalation Transition State | Base-assisted transfer of the organic group from boron to palladium. |
| Rhodium-Catalyzed Addition | π-Allylic Rh(III) Complex | Key intermediate in the catalytic cycle. |
| Diels-Alder Cycloaddition | Endo/Exo Transition States | Energy difference determines diastereoselectivity. |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for more selective and efficient catalytic systems for reactions involving (+)-vinylboronic acid pinanediol ester remains a central theme in current research. While established methods provide good results, the development of next-generation catalysts promises to overcome existing limitations and unlock new synthetic possibilities.
A significant area of focus is the design of novel ligands for transition metal catalysts. For instance, the development of chiral bisoxazoline ligands has enabled nickel-catalyzed asymmetric anti-Markovnikov vinylboration reactions. These systems allow for the efficient synthesis of pharmaceutically relevant 2-boryl-1,1-arylvinylalkanes from simple alkenes and vinyl halides with high yields and excellent enantioselectivities. The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for specific substrates.
Rhodium-catalyzed enantioselective hydroboration of olefins is another area witnessing significant progress. The evolution of chiral bidentate P,P and P,N ligands has been pivotal in advancing this transformation. Future research will likely focus on creating more robust and recyclable rhodium catalysts, potentially through immobilization on solid supports, to enhance their practical utility and sustainability.
Beyond traditional noble metal catalysts, there is a growing interest in employing earth-abundant and less toxic metals. Cobalt-based catalysts, for example, are being investigated for hydrogenation reactions, and their application in the context of vinylboronates is a promising avenue for exploration. The development of such catalysts would not only be economically advantageous but also align with the principles of green chemistry.
| Catalyst System | Ligand Type | Reaction Type | Key Advantages |
| Nickel-based | Chiral Bisoxazoline | Asymmetric Vinylboration | High enantioselectivity, mild reaction conditions |
| Rhodium-based | Chiral Bidentate P,P and P,N | Enantioselective Hydroboration | Good chemo- and regioselectivity |
| Cobalt-based | Various | Hydrogenation | Potential for cost-effective and sustainable processes |
Expanding the Scope of Substrates and Functional Group Tolerance in Reactions
A major driver in the field is the expansion of the substrate scope and functional group tolerance in reactions utilizing this compound. The ability to employ a wider range of reaction partners without the need for extensive protecting group strategies significantly enhances the efficiency and applicability of synthetic routes.
Current research is focused on developing methodologies that are compatible with a broad spectrum of functional groups. For instance, modern nickel-catalyzed coupling reactions have demonstrated remarkable tolerance to sensitive functionalities such as aryl halides (F, Cl, Br, I) and even other boronic acid pinacol (B44631) esters. This allows for the synthesis of highly functionalized molecules in a single step, which would be challenging using traditional methods.
The extension of these reactions to more complex and sterically demanding substrates is another active area of investigation. This includes the application of this compound in the late-stage functionalization of natural products and pharmaceuticals, where high chemoselectivity is paramount. The development of highly active catalysts that can overcome the steric hindrance associated with complex molecular scaffolds is a key challenge being addressed.
Furthermore, efforts are being made to broaden the types of coupling partners that can be used with this compound. This includes exploring reactions with a wider variety of electrophiles and nucleophiles to construct a more diverse array of molecular architectures.
| Reaction Type | Tolerated Functional Groups | Substrate Scope Expansion |
| Nickel-catalyzed Vinylboration | Aryl halides (F, Cl, Br, I), Boronic esters | Complex natural products and pharmaceuticals |
| Suzuki-Miyaura Coupling | Esters, azides, nitriles, alcohols, ethers | Secondary and tertiary boronic esters |
| Lithiation-Borylation | Alkoxy groups, azido (B1232118) groups, silylated amino groups | Chain extension and homologation reactions |
Integration of this compound Chemistry with Flow Chemistry and Sustainable Methodologies
The integration of reactions involving this compound with continuous flow chemistry represents a significant trend towards more sustainable and efficient chemical manufacturing. Flow reactors offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and the potential for automation and scalability.
The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation. This is particularly beneficial for highly exothermic or fast reactions that can be difficult to control in a batch reactor. The miniaturized nature of flow reactors also allows for the safe handling of hazardous reagents and intermediates.
Moreover, flow chemistry facilitates the implementation of sustainable practices. For example, the integration of in-line purification and solvent recycling can significantly reduce waste generation. The use of immobilized catalysts in packed-bed reactors allows for easy catalyst separation and reuse, further enhancing the sustainability of the process. The development of flow-based procedures for key transformations involving this compound is an active area of research with the potential to revolutionize the synthesis of chiral molecules on an industrial scale.
Exploration of New Reactivity Modes and Synthetic Transformations
Beyond its established use in cross-coupling reactions, researchers are actively exploring novel reactivity modes of this compound to unlock new synthetic transformations. This includes harnessing the inherent electronic properties of the vinylboronate moiety to participate in unconventional reaction pathways.
One emerging area is the use of photoredox catalysis to initiate novel transformations. The ability to generate radical species from boronic esters under mild, light-induced conditions opens up new avenues for carbon-carbon and carbon-heteroatom bond formation. This approach offers a powerful alternative to traditional thermal methods and can provide access to unique chemical space.
Another area of interest is the development of stereospecific transformations of the boronic ester group itself. This includes homologation reactions for chain extension and the conversion of the boronic ester into other functional groups with retention or inversion of configuration. These transformations add to the synthetic versatility of this compound, allowing for its incorporation into a wider range of target molecules.
Furthermore, the exploration of multicomponent reactions involving this compound is gaining traction. These reactions, where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical approach to molecular construction. The development of novel multicomponent reactions that incorporate this chiral building block will undoubtedly lead to the rapid synthesis of diverse and complex molecular scaffolds.
| New Reactivity Mode | Description | Potential Applications |
| Photoredox Catalysis | Generation of radical species from the boronic ester under light-induced conditions. | Novel C-C and C-X bond formations under mild conditions. |
| Stereospecific Functionalization | Conversion of the boronic ester to other functional groups with stereocontrol. | Synthesis of a wider range of chiral molecules. |
| Multicomponent Reactions | Combination of three or more reactants in a single step. | Rapid and efficient synthesis of complex molecular scaffolds. |
Q & A
What is the role of the pinanediol ester group in (+)-vinylboronic acid pinanediol ester, and how does it influence reactivity in aqueous conditions?
Level: Basic
The pinanediol ester serves as a chiral protecting group for the boronic acid, enhancing stability and solubility in organic solvents. In aqueous assay buffers, hydrolysis of the ester generates the free boronic acid, which is the active species. For example, liquid chromatography-mass spectrometry (LC-MS) studies confirmed complete hydrolysis of the pinanediol ester in buffer, indicating its role as a pro-drug . The liberated pinanediol itself lacks biological activity (e.g., no inhibition of prolyl oligopeptidase (POP) in controls) . Researchers must account for hydrolysis kinetics when designing assays, as the ester’s stability depends on pH, temperature, and solvent composition.
How can this compound be synthesized stereoselectively, and what are the key intermediates?
Level: Basic
Synthesis typically involves Matteson homologation, a method for introducing boron into organic frameworks with stereochemical control. For example, asymmetric lithiation of N-Boc-pyrrolidine using (-)-sparteine as a chiral directing agent yields enantiomerically enriched intermediates, which are then coupled with pinanediol to form the boronic ester . Critical intermediates include α-chloroboronic esters, which undergo nucleophilic substitution (e.g., with azides) to build β-substituted β-aminoboronic acids . Characterization by HPLC and NMR is essential to confirm enantiomeric excess (e.g., 98% ee achieved in asymmetric pyrrolidine synthesis) .
What are the challenges in hydrolyzing this compound to its free boronic acid form, and how can they be mitigated?
Level: Advanced
Hydrolysis often results in low yields due to solubility issues and side reactions (e.g., oxidation or decomposition). reports failed attempts to isolate the boronic acid from the ester, necessitating direct use of the ester as a pro-drug . Alternative methods include oxidative cleavage with NaIO4/NH4OAc, which avoids harsh acidic conditions and preserves stereochemistry . Solvent choice is critical: degassed HCl under reflux effectively cleaves the ester while minimizing racemization in acid-sensitive substrates .
How does the pinanediol group affect membrane permeability and target engagement in biologically active derivatives?
Level: Advanced
The lipophilic pinanediol group enhances membrane permeability, as demonstrated in antibacterial studies of D-boroAla derivatives. Removal of the pinanediol ester increased MIC values (e.g., from 8–32 µg/mL to >64 µg/mL against E. coli and S. aureus), indicating reduced cellular uptake . However, the ester’s hydrolysis in vivo complicates pharmacokinetic analysis. Researchers should compare activity of the ester vs. free boronic acid in parallel assays to decouple permeability effects from intrinsic target affinity .
What analytical techniques are most reliable for characterizing this compound and its derivatives?
Level: Basic
- LC-MS : Detects hydrolysis products (e.g., free boronic acid) and confirms molecular weight .
- 11B NMR : Distinguishes trigonal (δ ~30 ppm) and tetrahedral (δ ~10 ppm) boron species, critical for assessing ester stability .
- HPLC with chiral columns : Validates enantiopurity, especially after asymmetric syntheses .
How does this compound participate in enantioselective radical-polar crossover reactions?
Level: Advanced
The compound acts as a chiral boron reagent in radical-polar crossover reactions, enabling asymmetric C–C bond formation. For example, trapping a chiral alkene borate with benzyl bromide yielded tertiary alcohols with up to 44% enantiomeric excess . The pinanediol group’s rigidity directs stereochemistry by stabilizing specific transition states. However, competing pathways (e.g., radical recombination) limit yields, necessitating optimization of reaction conditions (e.g., solvent polarity, initiator concentration) .
What are the safety considerations for handling this compound in laboratory settings?
Level: Basic
The compound is harmful if inhaled, ingested, or absorbed through skin. Immediate decontamination protocols include washing with copious water (15+ minutes for skin/eye contact) and using ventilated fume hoods . Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Stability data indicate no acute flammability, but incompatibility with strong oxidizers (e.g., NaIO4) requires careful storage .
How can this compound be incorporated into polymer backbones for functional materials?
Level: Advanced
The vinyl group undergoes radical copolymerization with styrene or acrylates, while the boronic ester enables post-polymerization modifications (PPMs). For example, oxidation of boron pendants converts polymers into poly(vinyl alcohol) derivatives, which are challenging to synthesize directly . The pinanediol ester’s lower reactivity compared to anthranilamide (aam)-protected analogs limits its utility in PPMs, but it offers superior stability during polymerization .
What contradictions exist in the literature regarding the stability of trigonal vs. tetrahedral boronate esters?
Level: Advanced
Most studies assume tetrahedral hydroxocomplexes (Ktet) are more stable than trigonal esters (Ktrig). However, NMR and DFT studies of pinanediol esters revealed Ktrig > Ktet (2 × 10⁴ vs. 5 × 10³ M⁻¹) due to strain release effects in the trigonal form . This contrasts with six-membered chromotropic acid esters, where Ktrig ≪ Ktet. Researchers must re-evaluate stability assumptions based on diol acidity and backbone rigidity .
How is this compound used in targeted drug delivery systems, such as bone-tissue-specific agents?
Level: Advanced
The boronic acid moiety binds to hydroxyapatite in bone, enabling targeted delivery. In proteasome inhibitor conjugates (e.g., PS-341-BP-1), the pinanediol ester is coupled to bisphosphonates via a dipeptide linker. Post-synthetic deprotection releases the active boronic acid at the target site . Critical parameters include ester cleavage kinetics and linker stability in physiological pH (7.4 vs. lysosomal pH 5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
